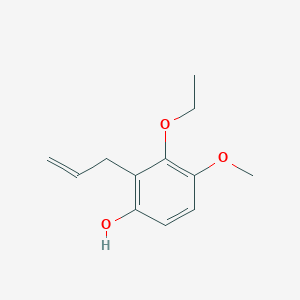![molecular formula C6H14ClO5P B14233301 (2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride CAS No. 501417-60-3](/img/structure/B14233301.png)
(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride is a chemical compound with the molecular formula C₆H₁₄ClO₅P. It is known for its strong reducing properties and is widely used in various scientific and industrial applications. This compound is particularly notable for its ability to reduce disulfide bonds in proteins and peptides, making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride typically involves an alkylation reaction followed by hydrolysis. The process begins with the alkylation of tetrakisphosphonium chloride with a suitable compound in the presence of an organic solvent at temperatures ranging from 30°C to 60°C. This reaction yields an intermediate compound, which is then subjected to hydrolysis to produce the final product .
Industrial Production Methods: For industrial production, the preparation method is optimized for high yield and cost-effectiveness. The process involves the same basic steps of alkylation and hydrolysis but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride primarily undergoes reduction reactions. It is a strong reducing agent capable of reducing disulfide bonds in proteins and peptides. This compound can also participate in other types of reactions, such as substitution and oxidation, under specific conditions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include water, hydrochloric acid, and various organic solvents. The conditions for these reactions typically involve mild temperatures and neutral to slightly acidic pH levels .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions. In reduction reactions, the primary products are thiols, which result from the reduction of disulfide bonds .
Applications De Recherche Scientifique
(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride has a wide range of applications in scientific research. In chemistry, it is used as a reducing agent for various reactions, including the reduction of sulfoxides, sulfonyl chlorides, and azides. In biology, it is employed to reduce disulfide bonds in proteins and peptides, facilitating the study of protein structure and function .
In medicine, this compound is used in the development of pharmaceuticals and as a reagent in diagnostic assays. Its ability to reduce disulfide bonds makes it valuable in the study of diseases related to protein misfolding and aggregation . In industry, this compound is used in the production of various chemicals and materials, including polymers and resins .
Mécanisme D'action
The mechanism of action of (2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride involves its strong reducing properties. The compound targets disulfide bonds in proteins and peptides, breaking these bonds and converting them into thiols. This reduction process is facilitated by the compound’s ability to donate electrons, which breaks the disulfide bonds and stabilizes the resulting thiol groups .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Tris(2-carboxyethyl)phosphine
- Tris(hydroxymethyl)phosphine
- Tris(2-cyanoethyl)phosphine
Uniqueness: (2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride is unique due to its combination of carboxyethyl and hydroxymethyl groups, which enhance its reducing properties and make it more effective in breaking disulfide bonds compared to similar compounds. Its stability and solubility in water also make it a preferred choice for various applications in scientific research and industry .
Propriétés
Numéro CAS |
501417-60-3 |
|---|---|
Formule moléculaire |
C6H14ClO5P |
Poids moléculaire |
232.60 g/mol |
Nom IUPAC |
2-carboxyethyl-tris(hydroxymethyl)phosphanium;chloride |
InChI |
InChI=1S/C6H13O5P.ClH/c7-3-12(4-8,5-9)2-1-6(10)11;/h7-9H,1-5H2;1H |
Clé InChI |
RBXKJPHOGCGSLZ-UHFFFAOYSA-N |
SMILES canonique |
C(C[P+](CO)(CO)CO)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


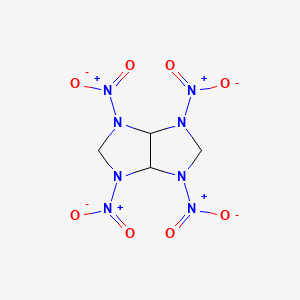
![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)
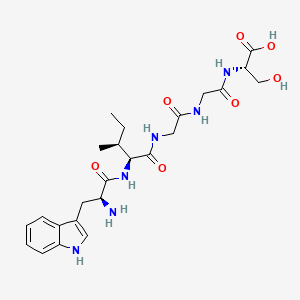
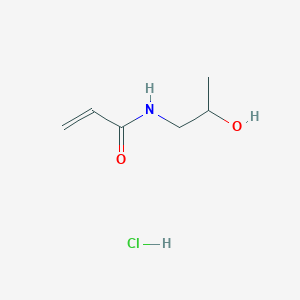
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)

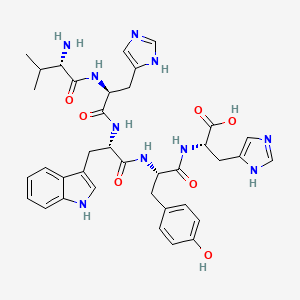
![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
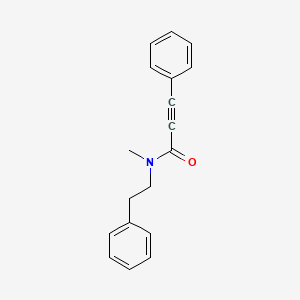
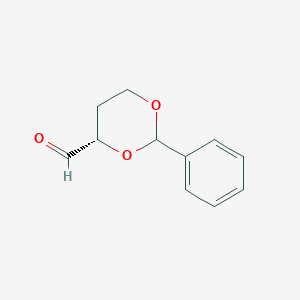
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)
